molecular formula C24H30N2O B12732649 N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-2-propenamide CAS No. 123039-61-2

N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-2-propenamide

Cat. No.: B12732649
CAS No.: 123039-61-2
M. Wt: 362.5 g/mol
InChI Key: JKBPMKVTBICXSN-UHFFFAOYSA-N
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Description

N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-2-propenamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is known for its unique chemical structure, which includes a piperidine ring substituted with phenylethyl and propenamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-2-propenamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dimethyl-1-phenylethylamine and suitable reagents.

    Substitution Reactions: The phenylethyl group is introduced through substitution reactions using phenylethyl halides or similar compounds.

    Amidation: The final step involves the amidation reaction where the propenamide group is attached to the piperidine ring using reagents like acryloyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-2-propenamide has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-N-(2-phenylethyl)pyrrole: A similar compound with a pyrrole ring instead of a piperidine ring.

    2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinone: A related compound with a ketone group instead of the propenamide group.

Uniqueness

N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-2-propenamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

123039-61-2

Molecular Formula

C24H30N2O

Molecular Weight

362.5 g/mol

IUPAC Name

N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylprop-2-enamide

InChI

InChI=1S/C24H30N2O/c1-4-24(27)26(22-13-9-6-10-14-22)23-17-20(3)25(18-19(23)2)16-15-21-11-7-5-8-12-21/h4-14,19-20,23H,1,15-18H2,2-3H3

InChI Key

JKBPMKVTBICXSN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1CCC2=CC=CC=C2)C)N(C3=CC=CC=C3)C(=O)C=C

Origin of Product

United States

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